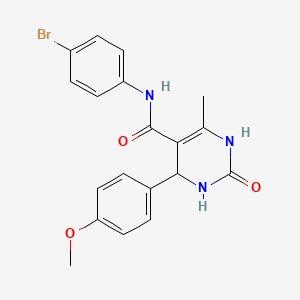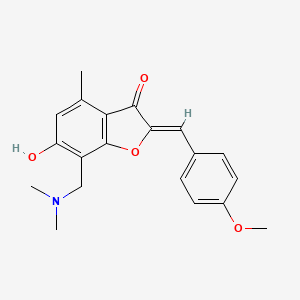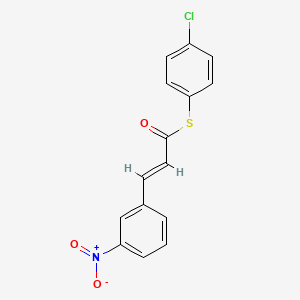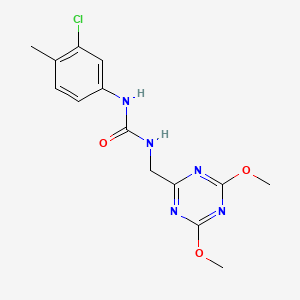![molecular formula C20H26N2O4 B2821183 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide CAS No. 954676-71-2](/img/structure/B2821183.png)
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide” is a complex organic compound. The benzo[d][1,3]dioxol-5-yl group is a common motif in organic chemistry and is found in many bioactive compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, benzo[d][1,3]dioxole gathered pyrazole derivatives were synthesized by the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol . Another strategy involved Pd-catalyzed arylation to set the aporphine framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic techniques, including multinuclear NMR, IR, and mass spectrometry . Single crystal X-ray crystallographic results have also been reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of chalcones with phenyl hydrazine was used to synthesize benzo[d][1,3]dioxole gathered pyrazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, IR spectroscopy was used to determine the vibrational frequencies of the molecules . NMR spectroscopy provided information about the chemical environment of the atoms in the molecule .Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were designed based on literature reports of indole activity against various cancer cell lines. These derivatives were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising IC50 values against CCRF-CEM and MIA PaCa-2 cells, suggesting their potential as templates for further optimization .
Heavy Metal Ion Detection
The compound has been utilized for detecting the carcinogenic heavy metal ion lead (Pb^2+). Researchers developed a sensitive and selective Pb^2+ sensor by depositing a thin layer of the compound on a glassy carbon electrode (GCE) modified with the conducting polymer matrix Nafion (NF). This electrochemical approach provides a reliable method for detecting lead ions .
Rheumatic and Arthritic Treatment
The compound has applications in treating rheumatic conditions, including rheumatoid arthritis and osteoarthritis. Its therapeutic effects in managing joint inflammation and pain make it relevant in this field .
Further Exploration and Optimization
Given its diverse properties, this compound serves as a valuable template for further optimization. Researchers can explore modifications to create more active analogs and gain a comprehensive understanding of the structure-activity relationships of indole-based anticancer molecules .
Mechanism of Action
Target of Action
The compound, also known as N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-2-cyclohexylacetamide, primarily targets microtubules and their component protein, tubulin . Tubulin is a leading target for anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes cell cycle arrest at the S phase and induces apoptosis in cancer cells .
Biochemical Pathways
The affected pathway is the microtubule assembly pathway . The compound’s interaction with tubulin disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis . This disruption affects downstream processes such as cell division and growth, leading to the death of cancer cells .
Result of Action
The compound’s action results in significant growth inhibition of cancer cells . It induces cell cycle arrest at the S phase and apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells and potentially to the shrinkage of tumors .
Future Directions
properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c23-19(8-14-4-2-1-3-5-14)21-11-15-9-20(24)22(12-15)16-6-7-17-18(10-16)26-13-25-17/h6-7,10,14-15H,1-5,8-9,11-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWFYAUBKJPBCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2821101.png)
![Ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2821102.png)



![2-(3-oxopiperazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2821107.png)
![5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B2821109.png)


![tert-Butyl2-(2-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2821113.png)
![(5Z)-5-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2821114.png)

![Methyl 2-((2-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2821122.png)